(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
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Overview
Description
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a dimethylphenyl group, and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 2,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acrylonitrile Moiety: The final step involves the Knoevenagel condensation reaction between the thiazole derivative and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as piperidine, resulting in the formation of the acrylonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4-dimethoxyphenyl)acrylonitrile: Similar structure but with fewer methoxy groups.
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)propionitrile: Similar structure but with a propionitrile group instead of an acrylonitrile group.
Uniqueness
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring, dimethylphenyl group, and trimethoxyphenyl group contributes to its potential as a versatile compound in various research applications.
Properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-14-6-7-18(15(2)8-14)19-13-29-23(25-19)17(12-24)9-16-10-20(26-3)22(28-5)21(11-16)27-4/h6-11,13H,1-5H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURUNOHADYZOR-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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